(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H22N6O3 and its molecular weight is 358.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₃H₁₈N₄O₂
- Molecular Weight : 270.31 g/mol
- CAS Number : 1428233-89-9
This compound features a unique combination of a pyrazolo[5,1-b][1,3]oxazine core and a pyridazinyl moiety, which may contribute to its pharmacological properties.
Research indicates that compounds with similar structures often act as inhibitors of specific kinases involved in cancer cell signaling pathways. The pyrazolo[5,1-b][1,3]oxazine scaffold is known to engage in interactions with target proteins through hydrogen bonding and hydrophobic interactions, potentially influencing cell proliferation and survival pathways.
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazolo derivatives:
- Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : A related study synthesized various pyrazolo derivatives that exhibited significant inhibitory activity against FGFRs, which are implicated in several cancers. One derivative demonstrated an IC₅₀ value of 114.5 nmol/L against FGFR1 and showed substantial antitumor efficacy in xenograft models (TGI = 91.6% at 50 mg/kg) .
- Structure-Activity Relationship (SAR) : The effectiveness of similar compounds often depends on specific structural features. For instance, modifications to the pyrazolo scaffold can lead to varying degrees of kinase inhibition and anticancer activity .
Neuropharmacological Effects
The dimethylamino group present in the compound suggests potential neuropharmacological effects. Compounds with similar functionalities have been reported to exhibit:
- Cognitive Enhancement : Some studies have indicated that derivatives containing dimethylamino groups can enhance cognitive functions by modulating neurotransmitter systems .
Study 1: Antitumor Efficacy
In a recent study evaluating various pyrazolo derivatives, one compound demonstrated significant inhibition of cancer cell lines associated with FGFR dysregulation. The study utilized both in vitro assays and in vivo xenograft models to assess the therapeutic potential .
Study 2: Neuropharmacological Assessment
Another investigation focused on the neuropharmacological effects of compounds similar to our target compound. It was found that certain derivatives enhanced memory retention in animal models, suggesting a role in treating cognitive disorders .
Data Table: Summary of Biological Activities
Activity Type | Compound Tested | IC₅₀ Value | Model Used | Outcome |
---|---|---|---|---|
FGFR Inhibition | Pyrazolo Derivative | 114.5 nmol/L | In vitro (cell lines) | Significant inhibition |
Antitumor Efficacy | Compound 10h | TGI = 91.6% | NCI-H1581 xenograft model | High antitumor efficacy |
Cognitive Enhancement | Dimethylamino Derivative | N/A | Animal model | Improved memory retention |
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3/c1-21(2)14-4-5-15(19-18-14)26-12-6-8-22(11-12)17(24)13-10-16-23(20-13)7-3-9-25-16/h4-5,10,12H,3,6-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAVGAIVONIXMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NN4CCCOC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.